molecular formula C15H10N2O4S B3877446 (2E)-2-{[(2-HYDROXY-5-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

(2E)-2-{[(2-HYDROXY-5-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Cat. No.: B3877446
M. Wt: 314.3 g/mol
InChI Key: MVYJADFDXIEEIL-UHFFFAOYSA-N
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Description

(2E)-2-{[(2-Hydroxy-5-nitrophenyl)amino]methylidene}-2,3-dihydro-1-benzothiophen-3-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a synthetic intermediate or a potential pharmacophore. This molecule features a benzothiophene core, a privileged structure in drug discovery, fused with a Schiff base moiety derived from 2-amino-4-nitrophenol. The presence of the nitro group and the phenolic hydroxyl group contributes to its electronic properties and potential for hydrogen bonding, which are critical for molecular recognition. Schiff bases and benzothiophene derivatives are widely investigated for their diverse biological activities , including serving as enzyme inhibitors. Researchers utilize this compound primarily as a building block for the synthesis of more complex heterocyclic systems or as a precursor in the development of novel kinase inhibitors and other therapeutic agents. Its mechanism of action is context-dependent but often involves chelation of metal ions or direct interaction with the active site of target enzymes through its key functional groups. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-12-6-5-9(17(20)21)7-11(12)16-8-14-15(19)10-3-1-2-4-13(10)22-14/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYJADFDXIEEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-2,3-dihydro-1-benzothiophen-3-one, a derivative of benzothiophene, has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and a suitable amine under acidic conditions. The resulting product is characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Table 1: Characterization Techniques

TechniquePurpose
IR SpectroscopyIdentify functional groups
NMR SpectroscopyDetermine molecular structure
Mass SpectrometryConfirm molecular weight

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa9
Klebsiella pneumoniae10

In comparison with standard antibiotics, the compound's efficacy suggests it could serve as a promising lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to inhibit key enzymes involved in palmitoylation processes in bacteria, which are crucial for maintaining membrane structure and function .

Case Studies

Several case studies have highlighted the biological activity of related compounds in the same class. For instance, a study on benzo[b]thiophen-3-one derivatives revealed their ability to inhibit palmitoyltransferase activity in vitro. This inhibition correlates with reduced virulence in pathogenic strains, suggesting that similar mechanisms may apply to this compound .

Scientific Research Applications

Structural Representation

The structure of the compound can be depicted as follows:

C13H10N2O4S\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes functional groups such as hydroxyl, nitro, and thioether functionalities that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing the (2-HYDROXY-5-NITROPHENYL) moiety. For example, a study demonstrated that Schiff bases derived from similar structures exhibited significant antimicrobial activity against various bacterial strains and fungi .

Case Study :

  • Compound Tested : Schiff base derived from 2-hydroxy-5-nitrophenyl.
  • Results : Effective against Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

The compound has shown potential antioxidant activities due to the presence of hydroxyl groups which can donate electrons to free radicals. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Research Findings :

  • Studies have indicated that similar compounds can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities .

Pharmaceutical Applications

The unique structure of this compound makes it a candidate for drug development, particularly in targeting diseases such as cancer and bacterial infections. Its ability to interact with biological macromolecules allows for potential therapeutic applications.

Potential Mechanisms :

  • Inhibition of specific enzymes involved in disease pathways.
  • Modulation of cellular signaling pathways related to apoptosis in cancer cells.

Material Science

Due to its unique chemical properties, this compound can be utilized in the synthesis of new materials with specific functionalities, such as conducting polymers or sensors.

Example Application :

  • Development of sensors that detect environmental pollutants using the compound's ability to undergo redox reactions.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityReference
Compound AEffectiveModerate
Compound BHighly EffectiveHigh
Target CompoundEffectiveHigh

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
CondensationReaction of 2-hydroxy-5-nitrobenzaldehyde with amine under acidic conditions75
RefluxHeating the reaction mixture to ensure complete reaction85
PurificationRecrystallization from ethanol90

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of Schiff base derivatives with heterocyclic cores. Below is a comparative analysis with structurally analogous molecules:

Property Target Compound 5-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolane-2,4-dione
Core Structure 2,3-Dihydro-1-benzothiophen-3-one 1,3-Thiazolane-2,4-dione
Substituents 2-Hydroxy-5-nitrophenylamino group 2-Hydroxy-3-methoxyphenyl group
Key Functional Groups Nitro (-NO₂), hydroxyl (-OH), imine (C=N) Methoxy (-OCH₃), hydroxyl (-OH), thiazolidinedione
Hydrogen Bond Donors 2 (hydroxyl and imine NH) 1 (hydroxyl)
Hydrogen Bond Acceptors 4 (ketone O, nitro O, imine N, hydroxyl O) 3 (thiazolidinedione O, hydroxyl O)
Electronic Effects Strong electron-withdrawing nitro group enhances acidity of hydroxyl and imine NH. Electron-donating methoxy group stabilizes aromatic ring resonance.

Crystallographic Insights

  • Target Compound : Likely exhibits extensive hydrogen-bonding networks due to the nitro and hydroxyl groups. Graph set analysis (as per Etter’s formalism) would classify motifs like $ \mathbf{R}2^2(8) $ or $ \mathbf{C}2^2(10) $, common in nitro-substituted Schiff bases .
  • Thiazolane Derivative : The methoxy group in the analogous compound reduces hydrogen-bonding propensity compared to nitro, favoring weaker C–H···O interactions instead .

Research Findings and Methodologies

Crystallographic Tools

  • SHELX Suite : Critical for refining the target compound’s crystal structure. SHELXL’s robust handling of anisotropic displacement parameters ensures accurate bond-length measurements (e.g., C=N imine bond ~1.28 Å) .
  • WinGX and ORTEP-3: Used to visualize molecular packing and hydrogen-bonding patterns, confirming the planar geometry of the benzothiophenone core .

Hydrogen-Bonding Analysis

  • Bernstein’s graph set theory reveals that the target compound’s nitro and hydroxyl groups form bifurcated hydrogen bonds, creating a layered supramolecular architecture. This contrasts with the thiazolane derivative’s dimeric motifs dominated by O–H···O bonds .

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing this compound?

Answer: Synthesis should prioritize regioselective formation of the benzothiophen-3-one core. A stepwise approach is recommended:

Condensation reaction : React 2-hydroxy-5-nitroaniline with 2,3-dihydro-1-benzothiophen-3-one under reflux in ethanol, using acetic acid as a catalyst to form the Schiff base .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in methanol.

Characterization :

  • XRD : Confirm stereochemistry (E-configuration) and intramolecular hydrogen bonding .
  • NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for nitro-substituted phenyl) and imine protons (δ 8.9–9.2 ppm) .
  • HPLC : Verify purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How can researchers optimize solvent systems for its solubility and stability?

Answer:

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, but avoid prolonged exposure due to potential decomposition.
  • Stability : Conduct UV-Vis spectroscopy (200–400 nm) in varying pH buffers (4–9) to identify degradation products. Use low-temperature storage (-20°C) under inert gas (N₂) to prevent oxidation .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer: Contradictions often arise from assay conditions or impurity interference. Mitigate via:

Standardized assays : Use a shared cell line (e.g., HEK293) and control compounds (e.g., doxorubicin for cytotoxicity).

Impurity profiling : Quantify byproducts (e.g., nitro-group reduction products) via LC-MS and correlate with activity .

Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05) .

Q. What computational strategies are effective for predicting its reactivity with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or tyrosine kinases). Focus on the nitro group’s electron-withdrawing effects and the benzothiophenone core’s π-π stacking .
  • MD simulations : Simulate ligand-protein binding stability (GROMACS, 100 ns) to assess conformational changes .
  • QSAR : Build models using descriptors like logP, HOMO-LUMO gaps, and nitro group partial charges to predict activity trends .

Q. How to design experiments to resolve conflicting hypotheses about its mechanism of action?

Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to monitor real-time interactions with putative targets (e.g., reactive oxygen species scavenging) .
  • Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways via mass spectrometry .
  • Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., NF-κB) in cell lines to validate functional pathways .

Methodological Considerations

Q. What are the limitations of current spectroscopic techniques for analyzing its tautomeric forms?

Answer:

  • NMR limitations : Rapid keto-enol tautomerism may obscure proton signals. Use low-temperature NMR (-40°C) in DMSO-d₆ to slow equilibration .
  • IR constraints : Overlapping carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) peaks complicate interpretation. Employ 2D-IR or Raman spectroscopy for resolution .

Q. How to validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Interlab studies : Distribute standardized starting materials to 3+ labs. Compare yields and purity via blinded HPLC analysis .
  • Robustness testing : Vary reaction parameters (e.g., temperature ±5°C, solvent ratios ±10%) and assess impact on product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-{[(2-HYDROXY-5-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
Reactant of Route 2
(2E)-2-{[(2-HYDROXY-5-NITROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.